Demethyl Benzydamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl Benzydamine Hydrochloride is a derivative of Benzydamine Hydrochloride . It is a stable isotope-labeled compound and is considered a metabolite of Benzydamine . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C18H22ClN3O . The molecular weight is 331.84 . The structure includes a deuterium labeled this compound .Chemical Reactions Analysis
This compound is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis
This compound has a molecular weight of 331.84 . It is a solid substance . .Scientific Research Applications
Pharmacokinetic Profiling : Benzydamine, used as a nonsteroidal anti-inflammatory drug, undergoes metabolism to form demethyl benzydamine. Its pharmacokinetic profiles were studied in control and humanized-liver mice, showing variations in plasma concentrations between these models. This research highlights the importance of considering drug oxidation in different species for accurate pharmacokinetic assessment (Yamazaki-Nishioka et al., 2018).
Metabolic Pathway Analysis : Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism, leading to N-oxygenation and N-demethylation. This study detailed the metabolic pathways in liver microsomes from various species, including humans, providing insights into interspecies differences in drug metabolism (Taniguchi-Takizawa et al., 2015).
Allergic Reactions : Benzydamine hydrochloride, used for inflammatory reactions, can cause contact allergy. This study highlighted the rare but notable occurrence of cutaneous reactions, emphasizing the need for awareness in clinical use (Bruynzeel, 1986).
Dental Applications : The efficacy of benzydamine hydrochloride as a mouthwash in treating severe gingivitis was investigated. It was found to be as effective as chlorhexidine in reducing gingival inflammation, suggesting its potential as a cost-effective and well-tolerated treatment option in dental care (Seshan, Shanavas, & Ashwini, 2016).
Postoperative Pain Management : A clinical trial studying the effects of benzydamine hydrochloride in patients undergoing surgical removal of teeth found a significant reduction in postoperative consumption of analgesics, although no significant effects on swelling and trismus were noted (Hunter, 1978).
Oral Mucosal Ulcer Treatment : The efficacy of a bioadhesive gel containing benzydamine hydrochloride on healing oral mucosal ulcers was investigated in an animal study. The gel showed a statistically significant increase in the rate of mucosal repair, indicating its potential for topical treatment of oral mucosal ulcerative lesions (Karavana Hizarcioğlu et al., 2011).
Mechanism of Action
Target of Action
Demethyl Benzydamine Hydrochloride, similar to its parent compound Benzydamine, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of this compound are the inflammatory cells and mediators in these tissues .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of pro-inflammatory mediators . It also demonstrates a general activity known as membrane stabilization, which includes inhibition of granule release from neutrophils . This compound is a weak base, unlike aspirin-like NSAIDs which are acids or metabolized to acids .
Biochemical Pathways
It is known that the compound has an inhibitory effect on the oxidative burst of neutrophils . This suggests that it may impact the biochemical pathways involved in the inflammatory response.
Pharmacokinetics
It is known that the parent compound, benzydamine, is characterized by a relatively low systemic clearance and high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours
Result of Action
The result of this compound’s action is the relief of painful inflammatory conditions. When used topically, it can provide symptomatic relief in conditions like pharyngitis, aphthous ulcers, oral ulceration due to radiation therapy, and discomfort caused by dentures . It can also be used to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBUAEBLTYVPPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724550 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39860-97-4 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.